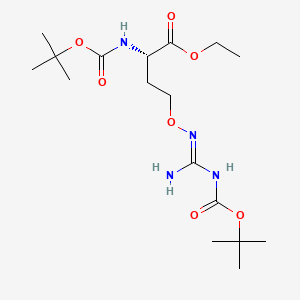![molecular formula C12H8N6S2 B14747425 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 5315-26-4](/img/structure/B14747425.png)
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine is a complex heterocyclic compound featuring two triazolopyridine moieties connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine ring . The disulfide bond can be introduced through oxidative coupling of thiol precursors under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The one-pot synthesis method, which is efficient and operationally simple, can be adapted for large-scale production . This method involves the use of readily available starting materials and mild reaction conditions, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: DTT or TCEP are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazolopyridine derivatives.
Scientific Research Applications
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound has potential as a kinase inhibitor and has shown activity against various cancer cell lines.
Materials Science: The unique structural properties of this compound make it suitable for the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study disulfide bond formation and reduction in biological systems.
Mechanism of Action
The mechanism of action of 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . The disulfide bond in the compound can undergo redox reactions, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also feature a triazole ring fused to a pyridine or pyrazine ring and have shown similar biological activities.
[1,2,4]Triazolo[3,4-a]isoquinolines: These compounds have a similar triazole-pyridine core and exhibit comparable chemical reactivity.
Uniqueness
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the disulfide bond, which imparts distinct redox properties and potential for reversible covalent interactions. This feature distinguishes it from other triazolopyridine derivatives and enhances its versatility in various applications .
Properties
CAS No. |
5315-26-4 |
|---|---|
Molecular Formula |
C12H8N6S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H8N6S2/c1-3-7-17-9(5-1)13-15-11(17)19-20-12-16-14-10-6-2-4-8-18(10)12/h1-8H |
InChI Key |
MUAWOTQABOKJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SSC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)

![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)

![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)

![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)


![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
